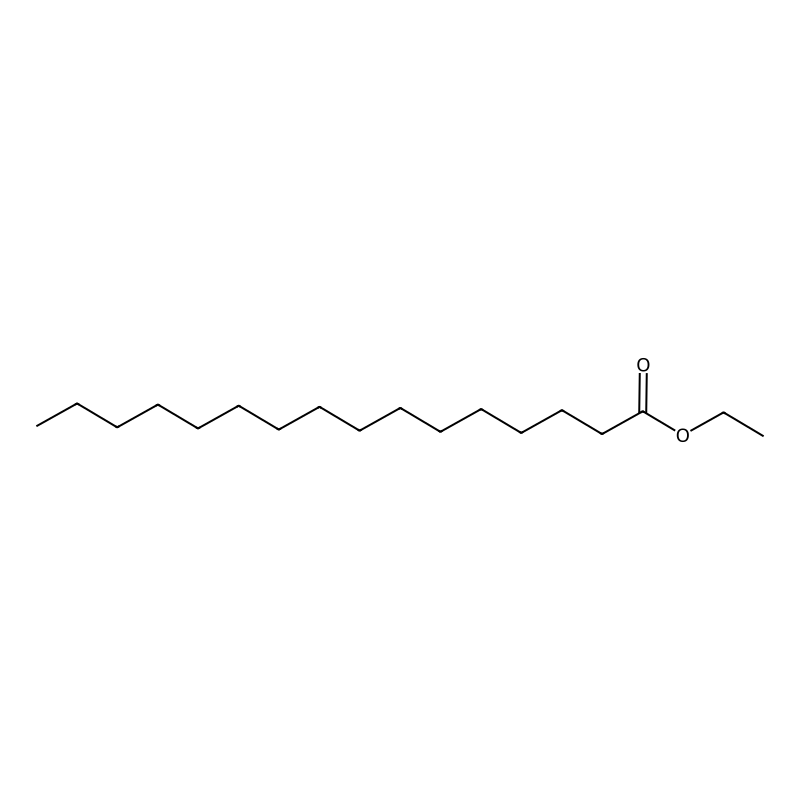

Ethyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

ethyl palmitate natural sources and occurrence

Ethyl Palmitate as an Alcohol Biomarker

This compound is one of the most significant Fatty Acid Ethyl Esters (FAEEs) formed when ethanol reacts with free fatty acids in the body [1]. It is a well-validated, long-term marker for detecting and chronicling excessive alcohol consumption [2] [3].

- Formation and Occurrence: Following alcohol intake, this compound is synthesized via non-oxidative metabolism and is subsequently incorporated into various tissues and matrices, including the blood, liver, and notably, hair via the sebum glands [1].

- Predominance: Studies indicate that This compound and ethyl oleate are the predominant FAEEs found in the blood after ethanol ingestion [4].

Detection and Analytical Methods

Hair analysis is the primary method for assessing chronic excessive alcohol consumption using this compound, often analyzed alongside other FAEEs and Ethyl Glucuronide (EtG) [2] [1].

Standard Protocol for Hair Analysis by GC-MS/MS

Below is a detailed methodology for detecting this compound in hair, adapted from validated procedures [2] [3].

Experimental workflow for hair sample analysis.

- Sample Preparation: A 3 cm segment of hair (proximal end) is typically analyzed, representing approximately 3 months of alcohol use history. The sample is decontaminated, dried, and finely cut or pulverized [1].

- Extraction: this compound is effectively extracted using a simple ultrasonication method with an organic solvent [2].

- Analysis: The extract is analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method demonstrates excellent performance with a coefficient of determination (r²) above 0.999 and extraction recoveries close to 100% [2].

Interpretation and Quantitative Data

The diagnostic power of this compound analysis relies on established cut-off concentrations. The table below summarizes key quantitative data for interpreting results.

| Matrix | Analyte | Cut-off Concentration | Interpretation | Key Context |

|---|---|---|---|---|

| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 0.5 ng/mg | Differentiates social from excessive drinking | Living persons; ~90% sensitivity/specificity |

| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 0.12 ng/mg | Indicates abstinence | Cutoff for abstinence |

| Hair [1] | Sum of 4 FAEEs (incl. This compound) | 1.0 ng/mg | Suggests excessive alcohol consumption | Proposed for postmortem/autopsy cases |

- Linearity and Range: The GC-MS/MS method for this compound is typically validated over a range of 120 to 720 pg/mg in hair [2].

- Complementary Biomarkers: For a more robust diagnosis, this compound/FAEEs are often used with Ethyl Glucuronide (EtG). A combined cut-off of 0.5 ng/mg for FAEEs and 30 pg/mg for EtG is recommended to differentiate heavy consumption from social drinking [1].

Limitations and Confounding Factors

- External Contamination: While shampoos and standard cosmetic treatments generally do not cause false positives, regular use of alcohol-containing hair products (e.g., 10-95% alcohol) can significantly increase FAEE levels [1].

- Confirmatory Analysis: In cases of suspected external contamination, analysis of pubic hair (less exposed to products) or testing for EtG is recommended, as EtG is less affected by such products [1].

Key Takeaways

- Primary Occurrence: The most technically relevant "natural occurrence" of this compound is as an endogenously produced biomarker of ethanol consumption.

- Validated Detection: Sensitive and specific GC-MS/MS methods are established for its detection in hair, providing a window into alcohol consumption over several months.

- Critical Interpretation: Results must be interpreted using validated cut-off concentrations and with consideration of potential external sources.

References

- 1. Palmitic Acid Ethyl Ester - an overview [sciencedirect.com]

- 2. Development of LC-MS/MS and GC-MS/MS Methods for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of fatty acid ethyl esters in hair by GC–MS ... [sciencedirect.com]

- 4. This compound and ethyl oleate are the predominant fatty ... [semanticscholar.org]

ethyl palmitate solubility in organic solvents

Solubility Profile of Ethyl Palmitate

The table below summarizes the available information on how this compound interacts with various solvents.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble [1] [2] [3] | -- |

| Ethanol | Soluble [2] [3] | -- |

| Diethyl Ether | Soluble [2] | -- |

| Benzene | Soluble [2] | -- |

| Chloroform | Soluble [2] [3] | -- |

| Acetone | Soluble [2] | -- |

| Ethyl Acetate | Soluble [2] [3] | -- |

| Dichloromethane | Soluble [2] | -- |

| Methanol | Soluble [2] | -- |

| Dimethyl Sulfoxide (DMSO) | Soluble [2] [4] | -- |

| Carbon Tetrachloride | Soluble [2] | -- |

| Acetic Acid | Soluble [2] | Information is from a supplier datasheet [2]. |

Suggested Experimental Workflow for Solubility Determination

Since the search results lack detailed methodologies, the following outlines a general experimental workflow you could employ to determine solubility quantitatively. This typically involves a shake-flask method followed by analytical quantification.

The process for determining solubility typically involves preparing a saturated solution, allowing it to reach equilibrium, separating the phases, and then quantifying the amount of solute dissolved.

Detailed Protocol Outline

Saturation and Equilibrium:

- Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

- Shake the mixture continuously in a temperature-controlled water bath (e.g., at 25°C) for a sufficient period (often 24 hours) to ensure equilibrium is reached between the solid and liquid phases [5].

Phase Separation:

- After equilibrium, allow any undissolved solid to settle or separate the phases promptly using centrifugation or filtration with a 0.45 μm (or smaller) syringe filter to obtain a clear saturated solution. This step must be performed at the same temperature as the equilibrium step to prevent re-precipitation.

Quantification of Solute:

- Gravimetric Method: Pre-weigh a clean evaporation dish. Pipette a precise volume of the clear saturated solution into the dish. Gently evaporate the solvent to dryness under an inert stream of nitrogen or in a vacuum oven. Weigh the dish again; the mass difference is the mass of this compound dissolved in the initial volume. This method is direct but requires the solute to be non-volatile and thermally stable.

- Chromatographic Method (Recommended): This is a more precise and commonly used approach. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze these standards using a technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to create a calibration curve (Concentration vs. Peak Area). Then, analyze a diluted sample of your saturated solution. Compare the peak area of the sample to the calibration curve to calculate its concentration accurately [6]. This method is detailed in quality control protocols for similar compounds [6].

Key Technical Considerations for Researchers

- Temperature Control: Solubility is highly temperature-dependent. Maintain a constant temperature throughout the experiment and report it alongside your results.

- Solvent Purity: Use high-purity, anhydrous solvents to prevent interference from water or impurities.

- Analytical Method Validation: If using a chromatographic method, validate the assay for parameters like linearity, precision, and accuracy specific to this compound in your chosen solvent system.

References

Safety and Toxicity Profile of Ethyl Palmitate

| Aspect | Findings / Details | Experimental Model | Source |

|---|---|---|---|

| General Safety | No mortality or observed toxicity at 5 mL/kg (single dose, 24h). | Male Wistar rats | [1] |

| Anti-inflammatory Efficacy | Reduced TNF-α and IL-6 levels in experimental endotoxemia. | Rat model of LPS-induced endotoxemia | [1] |

| Therapeutic Window | Doses of 5-10 mL/kg showed protective effects against lethal endotoxemia. Improved survival, reduced organ injury, down-regulated pro-inflammatory mediators. | Male C57BL/6J mice | [2] |

| Cellular Toxicity | Promoted production of protective hepatokine Fetuin-A in mouse hepatocyte cell line (AML-12). "Cytotoxic to macrophages" (effect may be therapeutically intended). | In vitro (AML-12 cells); Macrophages | [2] [1] |

Detailed Experimental Protocols

If you are planning related experiments, the following detailed methodologies from the research can serve as a reference.

Protocol 1: Anti-inflammatory Assessment in Rat Endotoxemia Model [1]

This protocol is used to evaluate the efficacy of EP in reducing systemic inflammation.

- Animal Model: Male Wistar rats (150–200 g).

- Test Article Formulation: EP was dissolved in corn oil (30% v/v) and administered via intraperitoneal (i.p.) injection.

- Dosing Regimen:

- EP was given at doses of 5, 10, and 20 mL/kg.

- The positive control, Indomethacin, was administered at 10 mg/kg.

- Lipopolysaccharide (LPS) from E. coli was injected at a dose of 100 µg/kg to induce endotoxemia.

- Sample Collection & Analysis: Blood samples were collected 90 minutes after LPS challenge.

- Cytokine Measurement: Plasma levels of TNF-α and IL-6 were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.

Protocol 2: Investigating Efficacy in Murine Lethal Endotoxemia Model [2]

This protocol is used to study the protective effects of EP against severe, life-threatening inflammation and to understand its mechanism of action.

- Animal Model: Adult male C57BL/6J mice (6–8 weeks old).

- Test Article Formulation: EP (purity >98%) was dissolved in corn oil (30% v/v).

- Dosing Regimen:

- EP was co-administered intraperitoneally at 2, 5, and 10 mL/kg simultaneously with a lethal dose of LPS (15 mg/kg).

- Endpoint Assessments:

- Survival Rate: Monitored over time.

- Organ Injury: Lung and liver tissues were collected for histological examination (H&E staining) and immunohistochemical analysis.

- Biomarker Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and fetuin-A were measured by ELISA.

- Mechanistic Insight: Macrophage infiltration and polarization (M1/M2 subtypes) in liver and lung tissues were evaluated using flow cytometry.

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of Ethyl Palmitate is linked to two primary, potentially interconnected, mechanisms as illustrated below.

Mechanisms of this compound's anti-inflammatory action: promoting anti-inflammatory M2 macrophages via Fetuin-A and directly suppressing pro-inflammatory NF-κB signaling.

Mechanism 1: Induction of Fetuin-A and M2 Macrophage Polarization [2]

- This compound effectively promotes the production of fetuin-A (a hepatokine) in both mouse hepatocytes in vitro and in murine liver tissues in vivo.

- The EP-induced increase in fetuin-A dramatically reduces pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α) and regulates macrophage polarization.

- Specifically, it shifts macrophages from the pro-inflammatory M1 phenotype (CD45+CD11b+F4/80+CD86+) to the anti-inflammatory, tissue-repairing M2 phenotype (CD45+CD11b+F4/80+CD206+).

- This mechanism is credited for the improved survival and reduced lung and liver injury in lethal endotoxemia models.

Mechanism 2: Suppression of the NF-κB Signaling Pathway [1]

- EP acts as a promising inhibitor of IκB phosphorylation, a key step in the activation of the NF-κB pathway.

- By inhibiting the IκB kinase (IKK) complex, EP prevents the degradation of IκB, thereby sequestering the NF-κB heterodimer (p65/p50) in the cytoplasm and preventing its nuclear translocation.

- This blockade leads to the reduced transcription and production of downstream pro-inflammatory mediators, including TNF-α, IL-6, and prostaglandin E2 (PGE2).

Implications for Research and Development

The current research suggests that this compound is a promising candidate for therapeutic development against inflammatory conditions like sepsis and endotoxemia. However, several factors should be considered:

- Dose-Dependent Effects: The efficacy and safety of EP are closely tied to dosage. The observed anti-inflammatory and protective effects occur within a specific dose range, and cytotoxic effects on macrophages may be part of its intended mechanism [1].

- Context of Use: Most available data comes from animal models of acute inflammation. The safety and efficacy in chronic conditions or different disease contexts remain to be established.

- Translation to Clinic: As noted in the research, translating these findings into clinical practice still faces challenges, including comprehensive human toxicology studies [2].

References

Biochemical Profile and Dual Roles of Ethyl Palmitate

The table below summarizes the core characteristics and functions of ethyl palmitate (EP).

| Aspect | Description |

|---|---|

| Chemical Identity | Fatty acid ethyl ester (FAEE); ethyl ester of palmitic acid [1] [2]. |

| Primary Formation Pathway | Non-oxidative metabolism of ethanol via enzymatic esterification with free fatty acids or triglycerides [1] [3]. |

| Role as a Biomarker | Long-term marker of alcohol intake; measurable in hair, blood, and tissues [1] [2] [3]. Society of Hair Testing cutoffs: ≥ 350 pg/mg (3 cm hair) suggests chronic excessive use [2]. |

| Role as a Signaling Molecule | Promotes hepatic production of fetuin-A (AHSG), modulates inflammatory responses, and influences macrophage polarization [4] [5] [6]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the following methodologies from recent studies provide a solid foundation.

Protocol 1: Investigating EP-Induced Fetuin-A in Sepsis/Endotoxemia

This protocol is based on a 2024 study that explored the protective mechanism of EP in lethal endotoxemia [4] [5].

In Vivo Model (Mouse)

- Animals: Adult male C57BL/6J mice (6–8 weeks old).

- Endotoxemia Induction: Administer lipopolysaccharide (LPS) from E. coli intraperitoneally (lethal dose: 15 mg/kg).

- EP Treatment: Co-administer EP (purity >98%) dissolved in 30% (v/v) corn oil via intraperitoneal injection. Doses of 2, 5, and 10 mL/kg were tested simultaneously with LPS.

- Key Assessments:

- Survival Rate: Monitor survival over time.

- Serum Analysis: ELISA for fetuin-A and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

- Tissue Injury: Histological examination of lung and liver tissues.

- Macrophage Polarization: Analyze liver and lung tissues by flow cytometry for M1 (CD45+CD11b+F4/80+CD86+) and M2 (CD45+CD11b+F4/80+CD206+) subtypes.

In Vitro Model (Mechanistic Confirmation)

- Cell Line: Mouse hepatocyte cell line (AML-12).

- Treatment: Expose cells to different concentrations of EP.

- Key Assessments: Measure fetuin-A production via Western blot or ELISA.

Protocol 2: Quantitative Analysis of EP in Hair as an Alcohol Biomarker

This protocol is adapted from a 2025 validated method for detecting EP in hair, which is critical for ensuring data accuracy and reliability [2].

Sample Preparation:

- Hair Segment: Use a 0-3 cm proximal segment (cuts 3 cm from the scalp).

- Extraction: Weigh 20-50 mg of hair. Perform ultrasonication extraction with an organic solvent (not specified in detail, but heptane or methanol are common in such protocols).

- Internal Standard: Use a deuterated analog, this compound-d5.

Instrumental Analysis (GC-MS/MS):

- Technique: Gas Chromatography coupled with Tandem Mass Spectrometry.

- GC Column: BPX70 or similar.

- MS Detection: Electron Impact (EI) ionization in Multiple Reaction Monitoring (MRM) mode.

- Key Ions for EP: Precursor ion → m/z 101; Product ions → m/z 73 & 88.

- Calibration: A 6-point linear calibration curve (120–720 pg/mg) with a coefficient of determination (r²) > 0.999.

Quantitative Data on this compound

The table below consolidates key quantitative data from the literature, useful for experimental design and result interpretation.

| Context | Quantitative Finding / Parameter | Source / Model |

|---|---|---|

| Biomarker Cutoff (Hair) | > 0.5 ng/mg (sum of 4 FAEEs) suggests excessive drinking. > 0.12 ng/mg contradicts self-reported abstinence. | Society of Hair Testing; Human Hair Analysis [1] |

| Analytical Method (Hair) | LOD: Not specified; Calibration Range: 120–720 pg/mg; Precision (CV%): < 6% | GC-MS/MS Method Validation [2] |

| Therapeutic Dosing (Mouse) | Effective intraperitoneal doses: 2, 5, and 10 mL/kg in corn oil. | LPS-induced Endotoxemia Model [4] [5] |

| Inflammatory Response | EP significantly reduced LPS-induced levels of TNF-α, IL-6, and IL-1β. | In Vivo & In Vitro Studies [4] [6] |

Pathways and Mechanisms of Action

The following diagrams illustrate the key metabolic fate and a recently elucidated signaling pathway of this compound.

This compound originates from ethanol and palmitic acid, serving dual purposes as a biomarker and signaling molecule.

This compound induces fetuin-A in the liver, promoting a shift to anti-inflammatory M2 macrophages and improving outcomes in endotoxemia.

Key Takeaways for Researchers

- A Shifting Paradigm: this compound is no longer just a passive biomarker. Its newly identified function in inducing fetuin-A and modulating the immune response opens up novel therapeutic avenues, particularly in inflammatory conditions like sepsis [4] [5].

- Context-Dependent Activity: The role of EP appears to be highly context-specific. While it demonstrates anti-inflammatory effects in models of endotoxemia, it is also a known mediator of alcohol-induced cellular damage, highlighting the importance of the physiological environment [1] [3].

- Analytical Rigor is Crucial: When measuring EP as a biomarker, stringent analytical protocols are essential to avoid false positives. Be aware that certain alcohol-containing hair cosmetics can artificially elevate FAEE levels in hair, a confounder that may be mitigated by simultaneously testing for ethyl glucuronide (EtG) [1] [2].

References

- 1. Palmitic Acid Ethyl Ester - an overview [sciencedirect.com]

- 2. Development of LC-MS/MS and GC-MS/MS Methods for ... [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Challenges in the Determination of Fatty Acid ... [mdpi.com]

- 4. This compound ameliorates lethal endotoxemia by inducing ... [pmc.ncbi.nlm.nih.gov]

- 5. ameliorates lethal endotoxemia by inducing hepatic... This compound [jtd.amegroups.org]

- 6. Anti-inflammatory activity of mthis compound and ethyl ... [sciencedirect.com]

Introduction to Palmitic Acid Esters

References

- 1. Palmitic acid is an intracellular signaling molecule involved in ... [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional ... [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Methyl Ester and Its Relation to Control of ... [frontiersin.org]

- 4. Palmitic acid esters of hydroxy stearic acid suppresses ... [sciencedirect.com]

- 5. Palmitic Acid Esterification Boosts Epigallocatechin ... [mdpi.com]

- 6. Molecular mechanism of palmitic acid and its derivatives in ... [frontiersin.org]

- 7. The computational analyses, molecular dynamics of fatty ... [nature.com]

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Ethyl Palmitate

Introduction to Ethyl Palmitate and Enzymatic Synthesis

This compound (ethyl hexadecanoate) is a fatty acid ester with the molecular formula C₁₈H₃₆O₂ that appears as colorless needle-shaped crystals with a characteristic faint wax, fruity, and creamy aroma. It possesses a melting point of 24-26°C, boiling point of 192-193°C at 10 mmHg, and density of 0.857 g/mL at 25°C. This compound is naturally present in various food products including apricot, sour cherry, grapefruit juice, blackcurrant, pineapple, red wine, apple brandy, and mutton, and is approved as a natural flavoring agent in many regulatory frameworks including GB 2760-96 and FEMA (2451). [1]

The enzymatic synthesis of this compound has gained significant attention as a sustainable alternative to conventional chemical methods, which typically employ proton acids like concentrated sulfuric acid or solid superacids as catalysts. While chemical methods offer advantages in terms of activity and cost, they suffer from several limitations including poor selectivity, multiple by-products, difficult product separation, and serious environmental pollution. In contrast, biocatalytic approaches utilizing lipases offer mild reaction conditions (typically 40-70°C), minimal by-product formation, high regioselectivity, reduced energy consumption, and align with green chemistry principles. Additionally, enzymatically synthesized esters can be classified as "natural" in certain applications, particularly in cosmetics and food products, enhancing their market value and consumer acceptance. [1] [2]

Key Experimental Parameters and Optimization

Critical Reaction Parameters

The enzymatic esterification of this compound is influenced by several key parameters that must be optimized for maximum conversion yield:

Enzyme selection: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) consistently demonstrates superior performance compared to other commercial lipases such as Lipozyme TL IM and Lipozyme RM IM, due to its non-specific regioselectivity and stability in non-aqueous media. [3]

Molar ratio: Optimal acid:alcohol molar ratios typically range from 1:2 to 1:6, with excess alcohol driving the equilibrium toward ester formation, though excessive alcohol can lead to enzyme inhibition. [1] [2]

Temperature: Reaction temperatures typically range from 40-70°C, representing a balance between reaction rate, enzyme stability, and substrate solubility. [1] [2]

Enzyme loading: Typical enzyme concentrations range from 0.2-7% (w/w) relative to substrates, with higher loadings generally increasing reaction rates but also increasing cost. [1] [2]

Water content: Controlled water addition (typically ~4%) is crucial for maintaining enzyme hydration and stability without promoting competitive hydrolysis. [1]

Table 1: Optimal Reaction Parameters for Enzymatic Synthesis of this compound

| Parameter | Range | Optimal Value | Effect |

|---|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:1 - 1:6 | 1:2 - 1:6 | Higher alcohol drives equilibrium toward ester formation |

| Temperature | 40-70°C | 40-65°C | Balance between reaction rate and enzyme stability |

| Enzyme Loading | 0.2-7% (w/w) | 3-7% (w/w) | Higher loading increases rate but also cost |

| Reaction Time | 3-24 hours | 6-8 hours | Time to reach >90% conversion |

| Water Content | 2-8% | ~4% | Maintains enzyme activity without promoting hydrolysis |

Statistical Optimization Approaches

Response Surface Methodology (RSM) has been successfully employed to optimize the synthesis of fatty acid esters, allowing researchers to model the interaction effects between multiple variables simultaneously. For ester synthesis, a Box-Behnken design with 3 factors (temperature, enzyme percentage, and acid:alcohol molar ratio) has proven effective in identifying optimal conditions with a minimal number of experiments. These statistical approaches have demonstrated that the optimal reaction conditions for ethylhexyl palmitate and ethylhexyl stearate are very similar, facilitating the possibility of simultaneous production of these esters on a larger scale. [2]

Protocol 1: Conventional Enzymatic Synthesis

Materials and Equipment

- Substrates: Palmitic acid (≥98% purity) and ethanol (absolute)

- Enzyme: Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)

- Equipment: Round-bottom flask (50-250 mL), temperature-controlled water bath or magnetic stirrer with heating, reflux condenser, molecular sieves (3-4 Å), analytical equipment (GC, TLC, or HPLC)

Step-by-Step Procedure

Reaction Setup: In a 100 mL round-bottom flask, combine palmitic acid (25.6 g, 0.1 mol) and ethanol (9.2 g, 0.2 mol) at a 1:2 molar ratio. [1]

Enzyme Addition: Add Novozym 435 (0.5 g, 2% w/w relative to total substrates) to the reaction mixture. [1]

Water Control: Add molecular sieves (3-4 Å, approximately 5% w/w of total reaction mixture) to control water content. [1]

Reaction Conditions: Attach a reflux condenser and incubate the reaction mixture at 40°C with constant stirring at 200 rpm for 6 hours. [1]

Monitoring: Withdraw aliquots (100 μL) at regular intervals (e.g., every hour) for conversion analysis by TLC or GC.

Termination and Separation: After 6 hours, filter the reaction mixture to recover the immobilized enzyme. Concentrate the filtrate under reduced pressure to remove excess ethanol.

Purification: Wash the crude product with warm water to remove any unreacted acid, then dry over anhydrous sodium sulfate. The final product can be further purified by recrystallization or short-path distillation if necessary.

Enzyme Reusability: The immobilized Novozym 435 can be reused after washing with tert-butanol or acetone and drying under vacuum. The enzyme typically retains >90% activity after 5-6 batches when maintained under optimal conditions. [1]

Diagram 1: Workflow for conventional enzymatic synthesis of this compound

Protocol 2: Advanced Process Intensification Methods

Microwave-Assisted Enzymatic Synthesis

Microwave irradiation has been demonstrated to significantly enhance reaction rates and enzyme activity in ester synthesis. The dielectric heating effect of microwaves leads to rapid and uniform temperature distribution, reducing reaction times from hours to minutes while maintaining high conversion yields. [4]

Table 2: Comparison of Process Intensification Methods for this compound Synthesis

| Method | Conditions | Reaction Time | Conversion | Advantages |

|---|---|---|---|---|

| Conventional | 40°C, 200 rpm, 1:2 molar ratio | 6 hours | ~73.5% | Simple setup, low equipment cost |

| Microwave | 65-70°C, 300W, pulsed mode | 3 hours | ~99% | Faster reaction, higher conversion |

| Ultrasound | 60°C, 80W, 48% duty cycle, 1:5.5 molar ratio | 2 hours | >95% | Enhanced mixing, reduced mass transfer limitations |

Procedure:

- In a microwave-compatible vessel, combine palmitic acid (0.1 mol) and ethanol (0.2-0.6 mol).

- Add immobilized lipase QLM (3-5% w/w).

- Place the vessel in a microwave reactor equipped with temperature control.

- Set conditions to 65-70°C with pulsed microwave irradiation (300W, 30s on/10s off cycles).

- Maintain reaction for 3 hours with mild stirring.

- Filter, concentrate, and purify as in conventional method.

Under these optimized microwave conditions, conversions reaching 99% have been achieved with excellent enzyme reusability, as the immobilized lipase QLM displayed maintained activity over multiple cycles. [4]

Ultrasound-Assisted Enzymatic Synthesis

Ultrasound technology utilizes cavitation effects to enhance mass transfer between substrates and the immobilized enzyme, significantly reducing reaction times and improving yields. The implosion of microbubbles generated by ultrasound creates localized hotspots and intense turbulence, overcoming internal and external diffusion limitations. [5]

Procedure:

- In a reaction vessel, combine palmitic acid (0.1 mol) and ethanol (0.55 mol) at a 1:5.5 molar ratio.

- Add Fermase CALB 10000 (5.61% w/w of total substrates).

- Place the vessel in an ultrasonic bath or equip with an ultrasonic probe.

- Set ultrasound power to 80W with a duty cycle of 48% (48% on, 52% off).

- Maintain temperature at 60°C with stirring at 200 rpm for 2 hours.

- Process the reaction mixture as described in the conventional method.

This approach achieved >95% conversion in just 2 hours, demonstrating the effectiveness of ultrasound irradiation in process intensification for enzymatic ester synthesis. [5]

Diagram 2: Optimization relationships for different enzymatic synthesis methods

Product Analysis and Characterization

Analytical Methods

Conversion Monitoring: Gas chromatography (GC) is the preferred method for quantifying reaction conversion. Alternatively, thin-layer chromatography (TLC) using silica gel plates with petroleum ether:ethyl acetate (9:1) as mobile phase can provide rapid analysis (Rf ~0.7 for this compound). [1]

Structural Confirmation:

- Fourier-Transform Infrared Spectroscopy (FT-IR): Characteristic ester carbonyl peak at ~1740 cm⁻¹, C-O stretching at ~1150-1250 cm⁻¹.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peak at m/z 284.5 for this compound.

- Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Characteristic ester carbonyl carbon at ~173 ppm. [3]

Quality Assessment

For pharmaceutical and cosmetic applications, the synthesized this compound should meet specific quality criteria:

- Purity: ≥98% by GC analysis

- Acid value: ≤0.5 mg KOH/g

- Saponification value: 185-205 mg KOH/g

- Color: Colorless to pale yellow

- Odor: Characteristic mild, waxy odor

Application Notes

Pharmaceutical Applications

In pharmaceutical formulations, this compound serves as an effective emollient and skin-conditioning agent. Its enzymatic synthesis is particularly advantageous for pharmaceutical applications where purity and absence of chemical catalyst residues are critical. Enzymatically synthesized this compound has been successfully employed in topical formulations, providing excellent spreading characteristics and skin feel without irritation. Furthermore, the compound has been investigated as a structured lipid precursor for infant formula, as enzymatic interesterification can increase the palmitic acid content at the sn-2 position of triacylglycerols, closely resembling breast milk fat and improving fat absorption in infants. [6]

Cosmetic and Personal Care Applications

The cosmetic industry extensively utilizes this compound as a skin-conditioning agent and texture enhancer in creams, lotions, and makeup products. Its favorable properties include non-greasy feel, good spreadability, and excellent oxidative stability. Recent regulatory restrictions on silicones such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in wash-off cosmetic products (EU 2018/35) have increased interest in this compound and similar esters as natural alternatives. Commercial products like BergaCare FG5 specifically include this compound in mixtures marketed as silicone replacements, providing similar sensory properties without environmental concerns. The enzymatic synthesis route allows these products to be classified as "natural" according to European Cosmetics Regulation, enhancing their marketability. [2]

Food and Flavor Applications

As an approved food flavoring (FEMA 2451, GB 2760-96), this compound finds application in flavor formulations for butter, tallow, milk, pork, fish, and rum essences. In alcoholic beverages such as Baijiu and fruit wines, it contributes to the mellow sensation and reduces dry, astringent tastes. However, precise concentration control is essential as excessive amounts can produce greasy and slightly astringent sensory characteristics. Usage levels are typically limited to 20.0 mg/kg for cold drinks and baked goods, and 40.0 mg/kg for candy. [1]

Troubleshooting and Technical Notes

Low Conversion Yields: Potential causes include insufficient enzyme activity, inappropriate water content, or suboptimal temperature. Ensure proper enzyme storage conditions (dry, -20°C) and verify water content using Karl Fischer titration. Consider using molecular sieves (3-4 Å) for water control.

Enzyme Deactivation: Novozym 435 typically maintains activity for 5-6 batches in conventional systems, but may deactivate faster under microwave or ultrasound conditions. Monitor enzyme activity regularly and replace when conversion drops below 80% of initial value.

Product Purification Issues: For high-purity applications, consider short-path distillation at reduced pressure (192-193°C at 10 mmHg) followed by recrystallization from ethanol.

Scale-up Considerations: For industrial-scale production, fixed-bed reactor systems with immobilized enzymes provide continuous operation and easy product separation. Maintain substrate flow rates to ensure sufficient residence time for high conversion.

Conclusion

The enzymatic synthesis of this compound represents a sustainable and efficient alternative to conventional chemical methods, offering numerous advantages including mild reaction conditions, high selectivity, and environmental friendliness. The protocols outlined in this document provide researchers with comprehensive methodologies for producing high-quality this compound using conventional, microwave-assisted, and ultrasound-assisted approaches. The optimization of critical parameters such as enzyme selection, molar ratio, temperature, and water content enables the production of this compound suitable for various applications in pharmaceutical, cosmetic, and food industries. As demand for natural and sustainably produced ingredients continues to grow, enzymatic synthesis methods are poised to play an increasingly important role in industrial production processes.

References

- 1. Palmitic acid ethyl ester: characteristic, application, synthesis ... [chemicalbook.com]

- 2. Optimization of a sustainable biocatalytic process for the ... [sciencedirect.com]

- 3. Enhanced Enzymatic Synthesis of Puerarin Palmitate with ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Ethylhexyl Palmitate Catalyzed by Enzyme ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Application of Response Surface Methodology for Lipase... [academia.edu]

- 6. Enrichment of amaranth oil with ethyl at the sn-2 position by... palmitate [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Lipase-Catalyzed Synthesis of Ethyl Palmitate

Introduction & Biological Significance

Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ethyl ester (FAEE) with significant applications in pharmaceutical, cosmetic, and food industries. As a natural emollient, it finds extensive use in topical formulations due to its excellent spreading properties and skin compatibility. Recent research has also revealed its biological significance in human metabolism, where it functions as a biomarker for alcohol consumption and may play a role in inflammatory modulation. [1] The conventional chemical synthesis of this compound employs strong acid or base catalysts at elevated temperatures (150-240°C), which often results in undesirable by-products, high energy consumption, and environmental concerns. [2]

Enzymatic synthesis using lipases has emerged as a sustainable alternative that addresses these limitations through mild reaction conditions, high specificity, and reduced waste generation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze the esterification between palmitic acid and ethanol, producing this compound and water as the only by-product. The regioselectivity and stereospecificity of lipases enable the production of high-purity esters without requiring extensive purification steps. Recent advances in enzyme engineering and process intensification have further enhanced the economic viability of enzymatic synthesis, making it suitable for industrial-scale production. [2] [3]

Table: Comparison of this compound Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Temperature | 150-240°C | 45-65°C |

| Catalyst | Strong acids/bases | Lipase biocatalysts |

| By-products | Multiple | Primarily water |

| Specificity | Low | High (regio- and enantio-selectivity) |

| Energy Consumption | High | Low |

| Environmental Impact | Significant waste generation | Green process |

Materials & Equipment

Enzymes and Substrates

Lipase Enzymes: Immobilized Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase (Eversa Transform 2.0), Rhizomucor miehei lipase (Lipozyme RM IM), and Fermase CALB 10000 represent the most effective biocatalysts for this compound synthesis. Novozym 435 demonstrates exceptional reusability (up to 10 cycles with >80% activity retention) and thermal stability up to 70°C. [2] [3]

Substrates: Palmitic acid (≥99% purity) and anhydrous ethanol (≥99.5%) are recommended. Substrate purity is critical as impurities can inhibit enzyme activity. For solvent-free systems, molecular sieves (3Å or 4Å) are essential to control water content and shift equilibrium toward ester formation. [2]

Equipment and Analytical Methods

Reaction Setup: Thermostatted mechanical shakers, ultrasound baths (with frequency control: 20-40 kHz; power: 60-100 W), microwave reactors (with temperature control), and magnetic stirrers with heating capability. [3] [4]

Analytical Instruments: Gas chromatography (GC) with flame ionization detector (FID) using capillary columns (DB-WAX, HP-5, or equivalent) is standard for reaction monitoring. Thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) provide complementary analysis. [3]

Table: Key Reagents and Specifications

| Reagent/Enzyme | Specifications | Supplier Examples | Storage Conditions |

|---|---|---|---|

| Palmitic Acid | >99% purity | Sigma-Aldrich, Ilshin Wells | Room temperature |

| Ethanol | Anhydrous (≥99.5%) | Various suppliers | Sealed container, room temperature |

| Novozym 435 | Immobilized CALB | Novozymes | 4°C, desiccator |

| Fermase CALB 10000 | Immobilized CALB | Fermase | 4°C, desiccator |

| Molecular Sieves | 3Å or 4Å, activated | Sigma-Aldrich | 150°C activated, sealed |

Experimental Methods & Protocols

Conventional Solvent-Free Synthesis

The solvent-free system offers significant advantages for industrial applications, including reduced reactor volume, elimination of solvent removal steps, and enhanced substrate concentration. The recommended protocol employs the following optimized parameters:

Enzyme Loading: 5-7% (w/w relative to total substrates) of immobilized lipase (Novozym 435 or Fermase CALB 10000). [3]

Molar Ratio: Palmitic acid to ethanol ratio of 1:3 to 1:6. The optimal ratio of 1:4 provides the best balance between conversion yield and reaction time. [3]

Temperature: 60-65°C, which represents a compromise between reaction rate and enzyme stability. [2]

Agitation: 150-250 rpm to ensure adequate mixing while minimizing enzyme particle damage. [2]

Water Control: Addition of 3-5% (w/w) molecular sieves (3Å) activated at 150°C for 24 hours. [2]

The step-change temperature protocol represents an innovative approach to energy optimization. Begin the reaction at 45°C for the first 2 hours to maximize initial conversion, then increase to 65°C for the remaining reaction time to achieve final equilibrium. This strategy can reduce energy consumption by approximately 20% without compromising yield. [2]

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction rates through improved mass transfer and cavitation effects. The protocol optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified critical parameters for maximum efficiency:

Ultrasound Power: 70-85 W provides optimal cavitation without enzyme denaturation. [3] [5]

Duty Cycle: 45-55% (pulse mode) to balance energy input and cooling periods. [3]

Reaction Time: 90-150 minutes, representing a 60-75% reduction compared to conventional methods. [3]

Table: Optimized Conditions for Ultrasound-Assisted Synthesis

| Factor | Range | Optimal Value |

|---|---|---|

| Molar Ratio (Acid:Alcohol) | 1:3 - 1:7 | 1:5.5 |

| Enzyme Loading (% w/w) | 3 - 7 | 5.61 |

| Ultrasound Power (W) | 60 - 100 | 79.54 |

| Duty Cycle (%) | 30 - 70 | 48.04 |

| Temperature (°C) | Fixed | 60 |

| Time (min) | Fixed | 120 |

Microwave-Assisted Synthesis

Microwave irradiation offers exceptional acceleration of reaction rates through efficient and selective heating. The protocol using immobilized QLM lipase demonstrates remarkable efficiency:

Microwave Power: 300-500 W with temperature control to maintain 55-65°C. [4]

Reaction Vessel: Sealed microwave-compatible glassware with magnetic stirring. [4]

Time: 2.5-3.5 hours to achieve >98% conversion. [4]

The key advantage of microwave assistance is the dramatic reduction in reaction time - achieving near-quantitative yields in approximately 3 hours compared to 8-12 hours required for conventional methods. [4]

Results & Data Analysis

Optimization Data and Kinetic Parameters

Statistical optimization using Response Surface Methodology (RSM) with Central Composite Design (CCD) has identified the complex interactions between process variables. The quadratic model developed through this approach exhibits high correlation (R² > 0.95) between predicted and experimental values, confirming its reliability for industrial scale-up. [3] [5]

Table: Kinetic Parameters for Different Lipase Catalysts

| Lipase Source | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Half-life (h) | Optimal pH |

|---|---|---|---|---|

| Novozym 435 | 12.5 ± 1.2 | 45.3 ± 2.1 | 120 ± 10 | 7.0-7.5 |

| Fermase CALB 10000 | 15.2 ± 1.5 | 42.8 ± 1.9 | 115 ± 8 | 6.5-7.5 |

| Eversa Immobilized | 18.6 ± 1.8 | 38.5 ± 1.7 | 95 ± 7 | 7.0-8.0 |

| Lipozyme RM IM | 22.3 ± 2.1 | 35.2 ± 1.5 | 105 ± 9 | 6.0-7.0 |

Product Characterization and Quality Assessment

Synthesized this compound should be characterized against commercial standards to ensure quality and purity:

GC Analysis: Retention time of approximately 8.7 minutes on HP-5 column (30 m × 0.25 mm × 0.25 μm) with temperature programming from 100°C to 280°C at 10°C/min. [3]

FTIR Spectroscopy: Characteristic peaks at 1740-1745 cm⁻¹ (C=O stretch), 1170-1180 cm⁻¹ (C-O stretch), and 2850-2950 cm⁻¹ (C-H stretches). [3]

NMR Spectroscopy: ¹H NMR (CDCl₃) δ 4.05 (q, 2H, -OCH₂CH₃), 2.25 (t, 2H, -COCH₂), 1.55 (m, 2H, -COCH₂CH₂), 1.25 (br s, 24H, -(CH₂)₁₂), 0.85 (t, 3H, -CH₃). [1]

Table: Comparison of Conversion Efficiency Under Different Conditions

| Method | Temperature (°C) | Time (h) | Conversion (%) | Energy Consumption (Relative) |

|---|---|---|---|---|

| Conventional Solvent-Free | 60-65 | 8-12 | 95-97 | 1.0 |

| Step-Temperature Protocol | 45→65 | 6-8 | 96-98 | 0.8 |

| Ultrasound-Assisted | 60 | 1.5-2.5 | 96-98 | 0.6 |

| Microwave-Assisted | 55-65 | 2.5-3.5 | 98-99 | 0.7 |

Troubleshooting & Technical Notes

Common Issues and Solutions

Low Conversion Yield: Potential causes include enzyme deactivation, inadequate water removal, or incorrect molar ratios. Solution: Verify molecular sieve activity, ensure ethanol is anhydrous, and confirm enzyme loading. For enzyme deactivation, consider periodic replacement of immobilized enzyme in continuous systems. [2]

Enzyme Leaching: Particularly problematic in ultrasound-assisted systems. Solution: Ensure proper immobilization technique, use cross-linked enzyme aggregates, or implement membrane confinement systems. Monitor enzyme activity over multiple batches to establish reusability profile. [3]

Product Inhibition: At high conversions, this compound may inhibit lipase activity. Solution: Implement fed-batch addition of ethanol or continuous removal of product via wiped-film evaporation. The use of solvent engineering with non-polar solvents like n-hexane can mitigate this issue. [2]

Scale-up Considerations

For industrial implementation, several factors require careful attention:

Mass Transfer Limitations: As reactor size increases, mixing efficiency decreases. Implement designed impellers or cascade reactors to maintain efficient substrate-enzyme contact. [2] [3]

Temperature Control: Exothermic esterification reactions require efficient heat exchange systems. Consider jacketed reactors with temperature feedback control. [2]

Economic Optimization: While Novozym 435 offers excellent performance, Eversa immobilized lipase provides a cost-effective alternative at approximately 40% lower price with only modest performance trade-offs. [2]

References

- 1. Palmitic Acid Ethyl Ester - an overview [sciencedirect.com]

- 2. Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a ... [sciencedirect.com]

- 3. [PDF] APPLICATION OF RESPONSE SURFACE... | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of 2-Ethylhexyl Palmitate Catalyzed by Enzyme ... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Application of Response Surface Methodology for Lipase ... [academia.edu]

Comprehensive Application Notes and Protocols: Ethyl Palmitate in Anti-Inflammatory Research Models

Introduction to Ethyl Palmitate and Its Anti-inflammatory Potential

This compound (EP), a naturally occurring fatty acid ester, has emerged as a promising anti-inflammatory compound with demonstrated efficacy across multiple experimental models. Recent research has illuminated its multifaceted mechanisms of action, including modulation of macrophage polarization, reduction of pro-inflammatory cytokines, and regulation of key inflammatory signaling pathways. These properties make EP a compelling candidate for therapeutic development targeting inflammatory conditions such as sepsis, endotoxemia, and localized inflammation. The compound's dual functionality as both an anti-inflammatory agent and an inducer of protective hepatokines represents a novel approach to managing dysregulated inflammatory responses that characterize many disease states [1] [2].

For researchers in pharmaceutical development and experimental pathology, EP presents an attractive investigational compound due to its pleiotropic effects on inflammatory processes and its established safety profile in animal models. These application notes consolidate the current methodological approaches for studying EP's anti-inflammatory properties, providing standardized protocols that can be implemented across research settings. The following sections detail the molecular mechanisms, experimental protocols, and technical considerations essential for advancing EP research toward potential clinical applications [3] [4].

Molecular Mechanisms of Action

Key Signaling Pathways and Cellular Targets

Macrophage Polarization Regulation: EP demonstrates a remarkable capacity to reprogram macrophage activity by shifting the functional phenotype from pro-inflammatory M1 to anti-inflammatory M2 states. Specifically, in models of lethal endotoxemia, EP treatment significantly increased the population of CD45+CD11b+F4/80+CD206+ M2 macrophages while reducing CD45+CD11b+F4/80+CD86+ M1 macrophages in liver tissues. This polarization effect was associated with improved survival rates and reduced tissue injury in LPS-challenged mice, suggesting EP's therapeutic potential lies in its ability to modulate innate immune cell responses at the cellular level [1] [4].

Fetuin-A Induction Pathway: A novel mechanism identified in recent research involves EP's stimulation of hepatic fetuin-A production, a multifunctional plasma glycoprotein that plays a crucial role in inflammation regulation. Proteomic analyses revealed that fetuin-A levels were significantly decreased in sepsis patients and endotoxemia models, while EP treatment effectively restored fetuin-A expression both in vitro (AML-12 hepatocytes) and in vivo (mouse liver tissues). The fetuin-A induction pathway represents a hepatocyte-mediated anti-inflammatory mechanism that operates systemically, providing protection against excessive inflammatory responses [1].

NF-κB Pathway Suppression: EP exerts significant effects on the core inflammatory signaling cascade by reducing nuclear factor kappa B (NF-κB) expression in liver and lung tissues. This transcription factor serves as a master regulator of inflammation, controlling the expression of numerous pro-inflammatory mediators. By inhibiting NF-κB activation, EP subsequently downregulates the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and other cytokines that drive inflammatory pathogenesis. This mechanism has been demonstrated across multiple experimental models, confirming EP's broad anti-inflammatory activity [2] [3].

Table 1: Key Anti-inflammatory Mechanisms of this compound

| Mechanism | Experimental Model | Observed Effects | Significance |

|---|---|---|---|

| Macrophage polarization | LPS-induced endotoxemia in mice | Shift from M1 (CD86+) to M2 (CD206+) phenotype; reduced tissue injury | Addresses immune dysregulation in sepsis |

| Fetuin-A induction | Human sepsis patients; mouse hepatocytes | Increased hepatic fetuin-A production; improved survival | Novel hepatokine-mediated pathway |

| NF-κB suppression | Carrageenan-induced paw edema; LPS endotoxemia | Reduced TNF-α, IL-6; decreased neutrophil infiltration | Broad anti-inflammatory activity |

| Prostaglandin modulation | Carrageenan-induced inflammation | Reduced PGE2 levels in inflammatory exudates | Impacts pain and fever pathways |

Pathway Visualization

Figure 1: this compound Anti-inflammatory Signaling Pathways This diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-inflammatory effects, including fetuin-A induction, NF-κB suppression, and macrophage polarization.

Experimental Protocols & Methodologies

In Vitro Assessment Protocols

3.1.1 Hepatocyte Fetuin-A Production Assay

Cell Culture Preparation: Utilize AML-12 mouse hepatocytes maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin (100 U/mL), and insulin-transferrin-selenium mix. Culture cells in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluence. Passage cells as needed using standard trypsinization protocols, ensuring consistent growth conditions across experimental replicates [1].

EP Treatment Protocol: Prepare a stock solution of EP in dimethyl sulfoxide (DMSO) at a concentration of 100 mM, with subsequent dilutions in culture medium to achieve final concentrations ranging from 10-100 μM. Include vehicle controls containing equivalent DMSO concentrations (typically ≤0.1%). Treat hepatocytes for 24 hours to assess fetuin-A induction, with optimal results typically observed at 50 μM EP concentration based on published studies [1] [4].

Fetuin-A Quantification: After EP treatment, collect cell culture supernatants for fetuin-A measurement using commercial mouse fetuin-A ELISA kits according to manufacturer protocols. Simultaneously, harvest cells for western blot analysis of fetuin-A protein expression using specific anti-fetuin-A antibodies. Normalize results to total protein content or housekeeping genes for accurate quantification of EP-induced fetuin-A production [1].

3.1.2 Macrophage Polarization Assay

Macrophage Culture and Differentiation: Isolate primary peritoneal macrophages from C57BL/6J mice or utilize RAW 264.7 macrophage cell lines. Culture cells in RPMI 1640 medium containing 10% FBS and 1% penicillin-streptomycin. Differentiate monocytes into macrophages using 100 ng/mL phorbol myristate acetate (PMA) for 48 hours before EP treatment [1].

EP Treatment and Polarization: Treat macrophages with 50 μM EP for 24 hours prior to polarization stimulus. To induce M1 polarization, add 100 ng/mL LPS plus 20 ng/mL interferon-γ (IFN-γ). For M2 polarization, use 20 ng/mL interleukin-4 (IL-4). Include appropriate vehicle controls and polarization controls without EP treatment. Continue polarization for 24-48 hours depending on specific readout parameters [1] [4].

Flow Cytometry Analysis: Harvest macrophages using gentle scraping and stain with fluorochrome-conjugated antibodies against CD11b, F4/80, CD86 (M1 marker), and CD206 (M2 marker). Analyze stained cells using flow cytometry, collecting a minimum of 10,000 events per sample. Use fluorescence-minus-one (FMO) controls to establish gating parameters and quantify the percentage of M1 and M2 populations in EP-treated versus control conditions [1].

In Vivo Experimental Models

3.2.1 LPS-Induced Endotoxemia Model

Animal Preparation: Use 8-12 week old male C57BL/6J mice (20-25 g body weight) housed under standard conditions (12-hour light/dark cycle, 22°C, 50-60% humidity) with free access to food and water. Acclimatize animals for at least 7 days prior to experimentation. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [4].

EP Administration and LPS Challenge: Prepare EP in 30% corn oil (v/v) and administer via intraperitoneal injection at doses of 2, 5, or 10 mL/kg. For survival studies, inject EP simultaneously with a lethal dose of LPS (15 mg/kg). For cytokine and tissue analysis, use a sublethal LPS dose (10 mg/kg). Include control groups receiving vehicle (corn oil) plus LPS, and naive controls receiving neither EP nor LPS [1].

Monitoring and Sample Collection: Monitor survival every 6 hours for the first 48 hours, then daily for 7 days. For cytokine measurements, collect blood samples at 2, 6, and 24 hours post-LPS via retro-orbital bleeding or cardiac puncture. Collect tissue samples (lung, liver) for histopathological analysis, RNA extraction, and protein quantification at predetermined endpoints [1] [4].

3.2.2 Carrageenan-Induced Paw Edema Model

Animal and Grouping: Use adult Wistar rats (180-220 g) randomly assigned to experimental groups (n=6-8). Include positive control groups receiving indomethacin (10 mg/kg) and vehicle control groups receiving corn oil [2] [3].

EP Administration and Edema Induction: Administer EP orally at doses of 5, 10, or 20 mL/kg suspended in 30% corn oil, 1 hour before carrageenan injection. Inject 100 μL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw. Measure paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection [2] [3].

PGE2 Measurement: At the experimental endpoint (5 hours post-carrageenan), collect inflammatory exudate from the paw tissue for PGE2 quantification using commercial PGE2 ELISA kits according to manufacturer instructions [3].

Table 2: In Vivo Dosing Regimens for this compound

| Experimental Model | Species | EP Dose | Vehicle | Administration Route | Timing |

|---|---|---|---|---|---|

| LPS-induced endotoxemia | C57BL/6J mice | 2, 5, 10 mL/kg | 30% corn oil | Intraperitoneal | Simultaneous with LPS |

| Carrageenan paw edema | Wistar rats | 5, 10, 20 mL/kg | 30% corn oil | Oral | 1 hour pre-carrageenan |

| Croton oil ear edema | Wistar rats | 5, 10, 20 mL/kg | 30% corn oil | Topical | Simultaneous with croton oil |

Data Analysis and Technical Considerations

Quantitative Anti-inflammatory Effects

Table 3: Efficacy of this compound in Experimental Inflammation Models

| Model System | Measured Parameters | EP Effects | Statistical Significance |

|---|---|---|---|

| LPS endotoxemia (mice) | Survival rate | 80% with EP (5 mL/kg) vs 0% with LPS alone | p<0.01 |

| Serum TNF-α | 65% reduction vs LPS controls | p<0.001 | |

| Serum IL-6 | 58% reduction vs LPS controls | p<0.01 | |

| Carrageenan paw edema (rats) | Paw volume (3h) | 63.9% inhibition at 10 mL/kg EP | p<0.01 |

| 67.8% inhibition at 20 mL/kg EP | p<0.001 | ||

| PGE2 level | Significant reduction (specific data not provided) | p<0.05 | |

| Croton oil ear edema (rats) | Ear thickness | Dose-dependent reduction | p<0.05 |

| MPO activity | 70% reduction at 20 mL/kg EP | p<0.01 | |

| In vitro (AML-12 cells) | Fetuin-A production | Dose-dependent increase (10-100 μM) | p<0.05 |

Technical Notes and Optimization Strategies

Compound Solubility and Formulation: EP requires appropriate solubilization for consistent experimental results. The 30% corn oil vehicle has been successfully employed across multiple studies for in vivo administration. For in vitro applications, DMSO stocks followed by dilution in culture medium provide reliable delivery. Maintain DMSO concentrations below 0.1% to avoid cellular toxicity. Sonication of EP solutions may improve homogeneity and dosing consistency [1] [2] [3].

Optimal Dosing Considerations: The therapeutic window for EP appears relatively wide, with efficacy demonstrated at 5-10 mL/kg in rodent models. However, dose-response relationships should be established for each specific experimental system, as optimal concentrations may vary based on administration route, model severity, and measured endpoints. For in vitro studies, concentrations between 25-100 μM typically yield significant effects without cytotoxicity [1] [2].

Timing of Administration: The anti-inflammatory efficacy of EP depends critically on administration timing relative to the inflammatory stimulus. For maximal effect in endotoxemia models, administer EP concurrently with or shortly before LPS challenge. In localized inflammation models like carrageenan-induced edema, pretreatment 1 hour before the inflammatory stimulus yields optimal results [1] [2] [3].

Experimental Workflow Visualization

Figure 2: Experimental Workflow for this compound Research This diagram outlines the comprehensive experimental approach for investigating this compound's anti-inflammatory properties, integrating in vitro and in vivo methodologies.

Conclusion and Research Implications

The accumulated evidence positions this compound as a promising therapeutic candidate for inflammatory conditions, particularly those involving dysregulated innate immune responses. Its multimodal mechanism of action, targeting both inflammatory signaling pathways and protective hepatokine production, offers a unique approach to managing complex inflammatory disorders. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies to further investigate EP's therapeutic potential and mechanism of action [1] [2] [3].

Significant translational challenges remain, including optimization of delivery formulations, detailed safety profiling, and identification of patient populations most likely to benefit from EP-based therapies. Future research should focus on combination therapies leveraging EP's macrophage-polarizing effects with conventional anti-inflammatory agents, potentially creating synergistic treatment approaches with reduced side effect profiles. Additionally, the relationship between EP-induced fetuin-A and clinical outcomes in human inflammatory diseases warrants further investigation through well-designed clinical studies [1] [4].

References

- 1. This compound ameliorates lethal endotoxemia by inducing ... [pmc.ncbi.nlm.nih.gov]

- 2. - Anti activity of methyl inflammatory and palmitate in... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of mthis compound and ethyl ... [sciencedirect.com]

- 4. ameliorates lethal endotoxemia by inducing hepatic... This compound [jtd.amegroups.org]

Comprehensive Application Notes and Protocols: Ethyl Palmitate as a Macrophage Inhibitor

Chemical Background and Historical Context

Ethyl palmitate (ethyl hexadecanoate) is a fatty acid ester formed from palmitic acid and ethanol. While naturally occurring in various organisms and used in flavor and fragrance industries, this compound has gained significant scientific interest for its immunomodulatory properties, particularly its ability to inhibit macrophage function. Early studies noted its cytotoxic effects on macrophages and identified it as a reticuloendothelial blocking agent [1]. Recent research has elucidated more specific mechanisms, revealing that this compound can modulate macrophage polarization and inflammatory responses through multiple pathways, including fetuin-A induction and ceramide signaling [2] [3].

The interest in this compound as a macrophage inhibitor has expanded due to its potential therapeutic applications in inflammatory diseases such as sepsis, endotoxemia, and nonalcoholic fatty liver disease (NAFLD). Unlike its parent compound palmitic acid, which often exhibits pro-inflammatory effects, this compound demonstrates anti-inflammatory properties, making it a compelling subject for pharmacological research [2] [4] [5]. This document provides comprehensive application notes and detailed protocols for studying this compound as a macrophage inhibitor in various experimental models.

Experimental Designs and Applications

This compound has been investigated in multiple experimental systems, from in vitro macrophage cultures to in vivo models of inflammatory disease. The table below summarizes key study designs and their applications:

Table 1: Experimental Designs for Evaluating this compound as a Macrophage Inhibitor

| Experimental System | Concentrations/Dosages | Key Measurements | Applications |

|---|---|---|---|

| In vitro macrophage studies | 0.4-7.5 mM (palmitate-BSA complex) | Cytokine production, phagocytosis, macrophage polarization markers (CD86, CD206), AMPK activity | Mechanism of action studies, dose-response relationships, signaling pathway analysis |

| LPS-induced endotoxemia models | 2-10 mL/kg (i.p. in corn oil vehicle) | Survival rates, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), tissue injury markers, fetuin-A levels | Sepsis research, anti-inflammatory drug screening, organ protection studies |

| Combination models (palmitate + LPS) | 3 μmol/g palmitate + 0.025 mg/kg LPS | Serum ALT, liver histology, inflammatory cell infiltration, apoptosis markers | NAFLD/NASH research, gut-liver axis studies, combination therapy approaches |

| Carrageenan-induced inflammation | 5-20 mL/kg (i.p.) | Paw edema volume, prostaglandin E2 levels, neutrophil infiltration | Acute inflammation models, analgesic/anti-inflammatory drug development |

Table 2: Key Findings from this compound Studies in Inflammatory Models

| Experimental Model | Effects on Macrophages | Impact on Inflammation | Reference |

|---|---|---|---|

| LPS-induced endotoxemia | Promoted M2 polarization (CD45+CD11b+F4/80+CD206+), reduced M1 macrophages | Decreased pro-inflammatory mediators (TNF-α, IL-6, IL-1β), reduced lung and liver injury, improved survival | [2] [3] |

| Cecal ligation and puncture (CLP) | Increased hepatic fetuin-A secretion | Improved sepsis outcomes, modulated systemic inflammation | [2] |

| Carrageenan-induced paw edema | Inhibited neutrophil infiltration, reduced PGE2 production | Dose-dependent reduction in edema formation | [1] |

| Experimental endotoxemia | Reduced NF-κB expression, decreased histological changes in liver and lung | Lowered TNF-α and IL-6 levels | [1] |

Detailed Experimental Protocols

In Vitro Macrophage Inhibition Assay

3.1.1 Preparation of this compound Solutions

For in vitro studies, this compound must be properly solubilized to ensure biological availability:

- Stock solution preparation: Dissolve this compound in ethanol to create a 0.75 M stock solution. Aliquot and store at -20°C.

- Working solution preparation: Dilute the stock solution in culture medium containing 20% fatty acid-free BSA to achieve a final working concentration of 7.5 mM. The molar ratio of this compound to BSA should be approximately 2.5:1.

- Control preparation: Prepare vehicle control containing the same concentration of ethanol mixed with 20% BSA.

- Sterilization: Filter the working solution through a 0.22-μm filter before use. Test for endotoxin contamination to ensure levels are below 0.3 EU/mL.

3.1.2 Cell Culture and Treatment

- Macrophage culture: Maintain RAW264.7 cells (or primary macrophages) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- Plating: Seed cells in appropriate culture vessels at a density of 1×10⁶ cells per well (6-well plates) or 2×10⁴ cells per well (96-well plates) and allow to adhere overnight.

- Treatment: Treat cells with this compound working solutions at final concentrations ranging from 0.4 mM to 7.5 mM for 6-24 hours. Include appropriate vehicle controls.

- Stimulation: For activation studies, stimulate macrophages with LPS (100 ng/mL) or other activators following this compound pretreatment.

- Harvesting: Collect culture supernatants for cytokine analysis and cells for RNA/protein extraction or functional assays.

In Vivo Endotoxemia Protocol

3.2.1 Animal Model and this compound Administration

- Animals: Use 6-8 week old male C57BL/6J mice. House under standard conditions with a 12-hour light/dark cycle.

- This compound formulation: Dissolve this compound (purity >98%) in corn oil (30% v/v) as vehicle.

- Dosage and administration:

- For prophylactic treatment: Administer this compound intraperitoneally at doses of 2, 5, or 10 mL/kg simultaneously with or before LPS challenge.

- For therapeutic treatment: Administer this compound at various time points after LPS challenge.

- LPS challenge: Induce endotoxemia by intraperitoneal injection of LPS from E. coli O111:B4 at doses of 10-15 mg/kg.

- Monitoring: Assess survival rates every 6-12 hours for up to 72 hours. Monitor body temperature and clinical signs of endotoxemia.

3.2.2 Sample Collection and Analysis

- Blood collection: Collect blood via cardiac puncture or retro-orbital bleeding at designated time points.

- Serum separation: Centrifuge blood samples at 5,000 × g for 10 minutes and collect serum for cytokine and fetuin-A measurement.

- Tissue collection: Harvest lung and liver tissues for:

- Histological analysis (fix in 4% paraformaldehyde)

- RNA/protein extraction (snap-freeze in liquid nitrogen)

- Flow cytometry analysis (process immediately)

Macrophage Polarization Analysis by Flow Cytometry

Tissue processing:

- Perfuse animals with cold PBS to remove circulating blood cells.

- Mince tissues finely and digest with collagenase IA (1 mg/mL) and DNase I (0.1 mg/mL) at 37°C for 30-45 minutes.

- Pass digested tissues through 70-μm cell strainers to obtain single-cell suspensions.

Cell staining:

- Block Fc receptors with anti-mouse CD16/CD32 antibody for 15 minutes at 4°C.

- Stain with viability dye and surface markers:

- Pan-macrophage: CD45, CD11b, F4/80

- M1 markers: CD86

- M2 markers: CD206

- Include appropriate isotype controls for gating.

Flow cytometry analysis:

- Acquire data using a flow cytometer capable of detecting 6-8 colors.

- Analyze using FlowJo or similar software.

- Identify macrophage populations as follows:

- Total macrophages: CD45+CD11b+F4/80+

- M1 macrophages: CD45+CD11b+F4/80+CD86+

- M2 macrophages: CD45+CD11b+F4+CD206+

Data Interpretation and Technical Considerations

Expected Results and Analysis

When properly executed, these protocols should yield consistent data demonstrating the macrophage inhibitory effects of this compound:

- In vitro: this compound treatment should significantly reduce LPS-induced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in a dose-dependent manner, while potentially increasing anti-inflammatory mediators like IL-10 [1]. The compound should promote a shift in macrophage polarization from the M1 to M2 phenotype, evidenced by decreased CD86 and increased CD206 expression [2] [3].

- In vivo: In endotoxemia models, this compound should improve survival rates, reduce hypothermia, and decrease tissue injury in lung and liver [2]. Histological analysis should show reduced inflammatory cell infiltration and tissue damage. Flow cytometry should demonstrate increased M2/M1 macrophage ratio in target tissues.

Troubleshooting and Optimization

- Solubility issues: If this compound precipitates in solution, ensure proper complexation with BSA by slowly adding the ethanolic stock to warm BSA solution while vortexing.

- Variable responses: Biological responses to this compound may vary between macrophage sources. Primary macrophages may respond differently than cell lines.

- Optimal timing: For in vivo studies, the timing of this compound administration relative to inflammatory challenge is critical. Preliminary time-course experiments are recommended.

- Vehicle controls: Corn oil vehicle may have mild immunomodulatory effects. Ensure proper vehicle controls in all experiments.

Mechanistic Insights and Signaling Pathways

This compound exerts its macrophage inhibitory effects through multiple interconnected mechanisms. The schematic below illustrates the key signaling pathways involved:

Figure 1: Signaling Pathways of this compound in Macrophage Inhibition. This compound modulates macrophage function through multiple pathways, including induction of fetuin-A secretion, activation of ceramide synthesis, promotion of M2 polarization, and direct inhibition of NF-κB signaling, collectively reducing pro-inflammatory cytokine production and improving outcomes in inflammatory models.

The primary mechanism of this compound's macrophage inhibitory action involves the induction of hepatic fetuin-A (alpha-2-HS glycoprotein), which in turn promotes M2 macrophage polarization [2] [3]. Additionally, this compound has been shown to inhibit NF-κB activation, reducing the expression of downstream pro-inflammatory mediators [1]. Recent evidence also suggests involvement of ceramide-dependent pathways in its immunomodulatory effects, similar to those observed with palmitate itself [6]. These mechanisms collectively contribute to a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, resulting in decreased production of TNF-α, IL-6, and IL-1β, and increased production of anti-inflammatory mediators [2] [3] [1].

Conclusion and Research Applications

This compound represents a promising macrophage-targeting agent with demonstrated efficacy in various inflammatory models. These application notes and detailed protocols provide researchers with the necessary tools to investigate the macrophage inhibitory properties of this compound in both in vitro and in vivo systems. The consistent findings across multiple studies highlight the potential of this compound as a therapeutic candidate for macrophage-driven inflammatory diseases, particularly sepsis, endotoxemia, and potentially NAFLD.

Future research directions should include more detailed mechanistic studies to fully elucidate the signaling pathways involved, investigation of potential combination therapies with other immunomodulators, and exploration of its effects in other disease models where macrophage polarization plays a key role, such as cancer, autoimmune diseases, and metabolic disorders.

References

- 1. Anti-inflammatory activity of mthis compound and ethyl ... [sciencedirect.com]

- 2. ameliorates lethal endotoxemia by inducing hepatic... This compound [jtd.amegroups.org]

- 3. This compound ameliorates lethal endotoxemia by inducing ... [pmc.ncbi.nlm.nih.gov]

- 4. Enriched dietary saturated fatty acids induce trained ... [elifesciences.org]

- 5. Palmitate-induced lipotoxicity is crucial for the ... [nature.com]

- 6. enhances MSC immunomodulation of human Palmitate ... macrophages [stemcellres.biomedcentral.com]

Application Notes and Protocols: Ethyl Palmitate in Drug Delivery Systems

Introduction to Ethyl Palmitate in Drug Delivery

This compound (EP), also known as palmitic acid ethyl ester, is a fatty acid ethyl ester (FAEE) that has garnered attention in pharmaceutical sciences for its dual functionality. It serves not only as a passive component in formulations but also as a biologically active agent. Its applications span from enhancing the delivery of drugs through the skin to modulating inflammatory pathways in conditions like sepsis and endotoxemia [1] [2] [3]. Furthermore, its role as a metabolite and biomarker for alcohol consumption underscores its interaction with biological systems, which can be harnessed for therapeutic purposes [2] [3]. These notes provide a detailed guide on the established and emerging uses of this compound, supported by experimental data and protocols for researchers.

Key Applications in Drug Delivery Systems

Transdermal Permeation Enhancer

A prominent application of this compound is in transdermal drug delivery systems, where it functions as a permeation enhancer.

- Mechanism and Synergy: this compound is particularly effective when used in combination with monoglycerides, such as glycerol monolaurate (GML). In this role, it acts as a cosolvent that increases the availability of the primary permeation enhancer (e.g., GML) at the skin surface. This synergistic action does not necessarily increase flux alone but significantly boosts the transdermal flux of the active drug substance [4].

- Advantages Over Alternatives: This combination is noted for its high purity and compatibility, addressing regulatory and manufacturing concerns associated with other enhancers like lactate esters or lauryl acetate [4].

- Formulation Considerations: this compound is compatible with various adhesives and polymer matrices used in transdermal patches, including those based on polysiloxane, polyesters, and polyurethane [4]. It is typically incorporated into the adhesive or drug reservoir layer of transdermal systems [4].

Active Therapeutic Agent

Beyond its role as a formulation aid, this compound exhibits direct pharmacological activity.

- Anti-inflammatory and Immunomodulatory Effects: Recent studies demonstrate that this compound can induce the production of fetuin-A, a hepatokine, which in turn promotes the polarization of macrophages from the pro-inflammatory M1 state to the anti-inflammatory M2 state [5]. This mechanism has shown protective effects in experimental models of lethal endotoxemia and sepsis, reducing mortality, alleviating lung and liver injury, and down-regulating pro-inflammatory mediators like TNF-α and IL-6 [5] [6].

- Implications for Drug Delivery: This intrinsic activity positions this compound as a valuable ingredient in formulations targeting inflammatory diseases, potentially enabling a combination of drug delivery and therapy in a single agent.

Experimental Protocols

This section provides detailed methodologies for key experiments investigating the applications of this compound.

Protocol: Evaluating Transdermal Permeation Enhancement

This protocol outlines a method to assess the efficacy of this compound as a permeation enhancer in a transdermal patch system [4].

- Objective: To measure the in vitro transdermal flux of a model drug across skin membranes, with and without this compound in the formulation.

- Materials:

- Franz diffusion cells

- Excised human or murine skin membranes

- Model drug (e.g., an opioid like buprenorphine, as cited in patents)

- Test formulations: 1) Control (drug in base matrix), 2) Test (drug in base matrix with this compound and a monoglyceride like GML)

- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

- HPLC or GC-MS system for analytical quantification

- Procedure:

- Prepare the skin membranes and mount them between the donor and receptor compartments of the Franz diffusion cells.

- Apply a fixed volume (e.g., 1 mL) or area (e.g., 1 cm²) of the control or test formulation to the donor side of the skin.

- Maintain the receptor chamber at a constant temperature (e.g., 37°C) and agitate continuously.

- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh medium.

- Analyze the samples using HPLC or GC-MS to determine the concentration of the model drug that has permeated the skin.

- Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

The workflow for this protocol can be summarized as follows:

Protocol: Investigating Anti-inflammatory and Fetuin-A Induction

This protocol is based on in vivo studies that demonstrated the therapeutic effects of this compound in endotoxemia models [5].

- Objective: To evaluate the protective effect of this compound against LPS-induced lethal endotoxemia and to measure its impact on fetuin-A levels and macrophage polarization.

- Materials:

- Adult male C57BL/6J mice (6-8 weeks old)

- Lipopolysaccharide (LPS) from E. coli O111:B4

- This compound (purity >98%)

- Corn oil (vehicle)

- ELISA kits for fetuin-A, TNF-α, IL-6, IL-1β

- Antibodies for flow cytometry (CD45, CD11b, F4/80, CD86 for M1, CD206 for M2)

- Procedure:

- Animal Grouping and Dosing: Randomly assign mice to groups (e.g., Control, LPS-only, EP + LPS). Administer this compound (e.g., 5 mL/kg, dissolved in 30% v/v corn oil) or vehicle intraperitoneally, simultaneously with or before a lethal dose of LPS (e.g., 15 mg/kg, i.p.) [5].

- Survival Monitoring: Monitor and record survival rates every 6-12 hours for at least 72-96 hours.